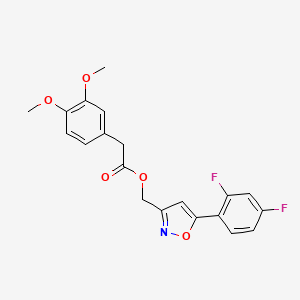
N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(1,5-dimethyl-1H-pyrazol-3-yl)methylamine” is a laboratory chemical . It’s part of a class of compounds known as pyrazoles, which are heterocyclic biologically active compounds . Pyrazoles have been widely described in the literature as chelating ligands and are known for their antitumor, antiviral, anti-inflammatory, anti-anxiety, and antimicrobial properties .
Molecular Structure Analysis
The structure of a related compound, “(Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one”, was confirmed by single crystal X-ray diffraction . The electron densities and the HOMO–LUMO gap were calculated using the DFT method with BLYP, PW91, PWC functionals and 6-31G* basis set .科学的研究の応用
Synthesis and Structural Characterisation
Research into compounds related to N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide often focuses on their synthesis and structural characterisation. For example, Arslan et al. (2015) detailed the synthesis, spectroscopic, and structural characterisation of p-nitrobenzamide compounds, employing techniques like NMR, IR, X-ray diffraction, and DFT studies to compare experimental data with theoretical calculations. This kind of research lays the groundwork for understanding the molecular geometries and electronic properties of such compounds, which are crucial for their application in various fields (Arslan, Kazak, & Aydın, 2015).
Biological Activities
The exploration of biological activities is a significant area of research for compounds similar to N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide. Studies such as those by Ahsan et al. (2011) have focused on synthesizing derivatives and evaluating their antimicrobial and antitubercular properties. Their work involved predicting molecular properties, drug-likeness, and conducting antimicrobial screening, identifying compounds with pronounced activity against Mycobacterium tuberculosis (Ahsan et al., 2011).
Moreover, Faheem (2018) assessed the computational and pharmacological potential of oxadiazole and pyrazole derivatives, investigating their toxicity, tumour inhibition, antioxidant, analgesic, and anti-inflammatory actions. This comprehensive approach to evaluating the pharmacological profile of such compounds underlines their potential in medicinal chemistry and drug development (Faheem, 2018).
Material Science Applications
Research extends into material science, where the molecular structure of compounds like N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide can influence the development of new materials. Sava et al. (2003) synthesized aromatic polyamides containing oxadiazole units, exploring their thermal stability, solubility, and mechanical properties, which could be crucial for developing advanced polymeric materials (Sava et al., 2003).
Safety and Hazards
作用機序
Target of action
Compounds with a pyrazole core, like “N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide”, are known to interact with a variety of biological targets. These can include enzymes, receptors, and ion channels, among others .
Mode of action
The mode of action would depend on the specific target of the compound. For example, if the compound were to interact with an enzyme, it might inhibit the enzyme’s activity, leading to a decrease in the production of a specific molecule within the cell .
Biochemical pathways
Again, this would depend on the specific target of the compound. If the compound were to inhibit an enzyme, this could affect a biochemical pathway in which that enzyme is involved, leading to changes in the concentrations of certain molecules within the cell .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound like “N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide” would depend on a variety of factors, including its chemical structure, the route of administration, and the patient’s physiological characteristics. Unfortunately, without specific study data, it’s difficult to predict these properties .
Result of action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cell signaling to alterations in cell growth or survival .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound like “N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide”. For example, certain conditions might enhance or inhibit the compound’s interaction with its target .
特性
IUPAC Name |
N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-9-6-4-5-7-11(9)13(21)16-15-18-17-14(22-15)12-8-10(2)20(3)19-12/h4-8H,1-3H3,(H,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZNBFNLVOQNRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=NN(C(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2699087.png)

![N-[2-(1,2-Benzothiazol-3-yl)ethyl]-2-chloroacetamide](/img/structure/B2699091.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2699094.png)
![1-Cyclopentyl-3-(5-(thiophene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2699095.png)
![N-(3-cyanophenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2699100.png)
![5-Fluoro-6-nitrobenzo[d]oxazole](/img/structure/B2699101.png)
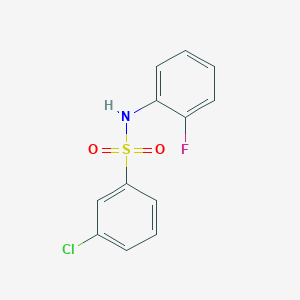
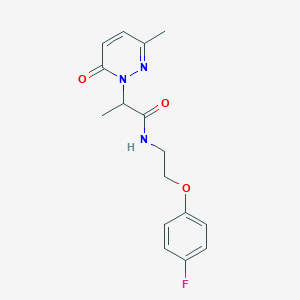
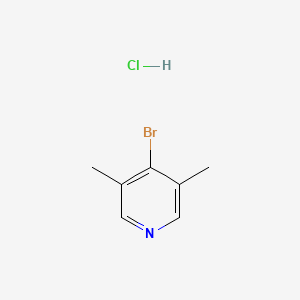

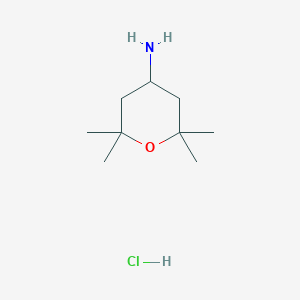
![Methyl 3-{[2-({2-[(2-morpholinoacetyl)amino]phenyl}sulfanyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B2699109.png)
